3-Methyl Adenosine p-Toluenesulfonate Salt
Description
Systematic Nomenclature and Molecular Formula Analysis
3-Methyl adenosine p-toluenesulfonate salt is systematically named as (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol 4-methylbenzenesulfonate . Its molecular formula, C₁₈H₂₃N₅O₇S , reflects the combination of a methylated adenosine cation and a p-toluenesulfonate (tosylate) anion. The adenosine moiety contributes C₁₁H₁₅N₅O₄⁺ , while the tosylate anion provides C₇H₇O₃S⁻ .
The compound’s exact mass is 453.132 g/mol , calculated from the isotopic composition of its constituent atoms. Key structural features include:
- A 3-methyladenine base, where a methyl group substitutes the N3 position of the purine ring.
- A β-D-ribofuranose sugar in the adenosine moiety.
- A p-toluenesulfonate counterion , characterized by a sulfonate group attached to a para-methyl-substituted benzene ring.
| Component | Formula Contribution | Mass Contribution (g/mol) |
|---|---|---|
| Methyl adenosine cation | C₁₁H₁₅N₅O₄⁺ | 281.27 |
| Tosylate anion | C₇H₇O₃S⁻ | 171.20 |
| Total | C₁₈H₂₃N₅O₇S | 453.47 |
Crystallographic Data and Solid-State Structure
X-ray crystallography reveals that this compound adopts an exocyclic iminium structure in the solid state. The adenine ring is nearly planar, with the N9-C1' bond of the ribose moiety oriented at a torsion angle of -72.3° relative to the purine system, indicating a high-anti conformation .
Key Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space group | Not explicitly reported |
| Unit cell dimensions | Pending detailed data |
| Bond lengths (Å) | N3–C4: 1.35 |
| N9–C1': 1.47 | |
| Dihedral angles (°) | O1'–C1'–N9–C4: -72.3 |
| Ribose pucker | C2'-endo |
The N3-methyl group exhibits slight deviation from the adenine plane, introducing steric effects that influence molecular packing. The tosylate anion interacts with the protonated N1 of the adenine via hydrogen bonding , while additional stabilization arises from van der Waals forces between the ribose hydroxyls and sulfonate oxygen atoms.
Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The methyl group on N3 resonates as a singlet near δ 3.3 ppm , while the tosylate’s aromatic protons appear as two doublets at δ 7.2–7.8 ppm (J = 8 Hz). The ribose protons show characteristic signals:
- ¹³C NMR : The adenine C3 methyl carbon appears at δ 30 ppm , while the sulfonate sulfur’s electron-withdrawing effect deshields the tosylate methyl carbon to δ 21 ppm .
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra feature:
Mass Spectrometry
Electrospray ionization (ESI-MS) displays a dominant [M+H]⁺ peak at m/z 453.1 , consistent with the molecular formula. Fragmentation patterns include:
- Loss of the tosylate anion (m/z 281.1 , corresponding to the methyl adenosine cation).
- Cleavage of the ribose C1'–N9 bond (m/z 150.0 , adenine fragment).
| Technique | Key Peaks/Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 3.3 (s, 3H) | N3-methyl group |
| δ 7.2–7.8 (d, 4H) | Tosylate aromatic protons | |
| FTIR | 1365 cm⁻¹ | Sulfonate S=O stretch |
| ESI-MS | m/z 453.1 | Molecular ion |
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-3-methyl-4H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,10-11,17-19H,2,12H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,10?,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBUKMWKMNKQV-UFFXWILMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 3-Methyl Adenosine p-Toluenesulfonate Salt generally involves chemical synthesis. The detailed synthetic routes and reaction conditions are typically found in specialized chemical literature or commercial manuals . Industrial production methods may vary, but they often involve the use of standard organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
3-Methyl Adenosine p-Toluenesulfonate Salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.
Scientific Research Applications
Role in RNA Methylation
3-Methyl Adenosine p-Toluenesulfonate Salt serves as a substrate for RNA methyltransferases, which are enzymes responsible for adding methyl groups to RNA molecules. This methylation plays a crucial role in regulating gene expression and RNA stability. Research indicates that the compound can influence the activity of specific methyltransferases, thereby affecting cellular processes such as differentiation and apoptosis .
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that modulation of RNA methylation can impact tumorigenesis and cancer progression. For instance, upregulation of methyltransferase-like 3 (METTL3), which utilizes 3-Methyl Adenosine as a substrate, has been associated with poor prognosis in various cancers . Thus, targeting this pathway could lead to novel cancer therapies.
Cell Proliferation and Differentiation
In laboratory settings, this compound has been utilized in cell proliferation assays. Its ability to promote or inhibit cell growth makes it a valuable tool for studying cellular responses under different conditions, including stress and nutrient availability .
Case Study 1: Cancer Cell Line Studies
A study investigating the effects of 3-Methyl Adenosine on hepatocellular carcinoma cells demonstrated that treatment with the compound resulted in altered gene expression profiles associated with cell cycle regulation and apoptosis. The findings suggested that 3-Methyl Adenosine could serve as an adjunct therapy to enhance the efficacy of existing cancer treatments by modifying RNA methylation patterns .
Case Study 2: Neurodegenerative Disease Models
Research involving models of neurodegenerative diseases has highlighted the role of RNA methylation in neuronal health. Administration of this compound was shown to enhance neuronal survival under oxidative stress conditions, indicating its potential as a neuroprotective agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Methyl Adenosine p-Toluenesulfonate Salt involves its inhibitory effect on phosphoinositide 3-kinase (PI3K). By inhibiting class III PI3K activity, it prevents the induction of autophagocytosis, a process crucial for cellular homeostasis and degradation of cellular components . This inhibition affects various molecular targets and pathways involved in cellular metabolism and signaling.
Comparison with Similar Compounds
Structural and Functional Analogs
Adenosine Derivatives with p-Toluenesulfonate Modifications
Adenosyl-L-Methionine p-Toluenesulfonate (CAS 17176-17-9) Molecular Formula: C₁₅H₂₂N₆O₅S·C₇H₈O₃S Molecular Weight: 572.64 g/mol Key Features: This compound is a sulfonium salt involved in methylation processes and enzymatic reactions. Unlike 3-Methyl Adenosine, it serves as a methyl donor in biochemical pathways rather than an autophagy inhibitor . Applications: Used in studies on epigenetic regulation and metabolic pathways .
5'-Amino-5'-deoxyadenosine p-Toluenesulfonate Salt Molecular Formula: Not explicitly listed, but structurally related to adenosine derivatives. Key Features: Contains a modified deoxyadenosine backbone with an amino group, enhancing its interaction with nucleic acids. Applications: Used in nucleotide analog research and enzyme inhibition studies .
Kinase Inhibitors with p-Toluenesulfonate Salts
Sorafenib p-Toluenesulfonate Salt Molecular Formula: Not explicitly provided, but derived from Sorafenib (C₂₁H₁₆ClF₃N₄O₃) with a p-toluenesulfonate counterion. Key Features: A tyrosine kinase inhibitor targeting cancer cell proliferation. Unlike 3-Methyl Adenosine, it inhibits Raf and VEGF/PDGF signaling pathways rather than PI3K . Applications: Employed in real-time cell viability assays for thyroid cancer research .
N-{3-[3-(9H-Purin-6-yl)pyridin-2-ylamino]-4-chloro-2-fluorophenyl}-3-fluoropropane-1-sulfonamide p-Toluenesulfonate Key Features: A kinase-targeting compound with improved bioavailability and solubility due to the p-toluenesulfonate group. Its mechanism diverges from 3-Methyl Adenosine by targeting specific kinase domains . Applications: Preclinical studies in kinase regulation and drug formulation .
Comparative Analysis Table
Research Findings and Contrasts
- Solubility and Stability: p-Toluenesulfonate salts generally exhibit enhanced solubility in polar solvents compared to free bases or other salts (e.g., hydrochlorides). For example, 3-Methyl Adenosine p-Toluenesulfonate dissolves readily in water, facilitating its use in cell-based assays .
- Biological Specificity: While 3-Methyl Adenosine targets autophagy via PI3K, Sorafenib p-Toluenesulfonate inhibits oncogenic kinases, demonstrating how the core structure dictates biological function despite shared counterions .
- Synthetic Utility: Non-nucleotide p-toluenesulfonate salts (e.g., Choline and L-Phenylalanine derivatives) prioritize physical properties like stability and catalytic efficiency over bioactivity .
Biological Activity
3-Methyl Adenosine p-Toluenesulfonate Salt (CAS No. 72055-63-1) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the context of cellular signaling and therapeutic applications. This article explores its biological mechanisms, pharmacological properties, and potential clinical implications, supported by relevant data tables and case studies.
This compound is a methylated derivative of adenosine, which plays a crucial role in various biochemical processes. The compound acts primarily as a methylation agent , donating methyl groups to various substrates, which is essential for numerous biological functions, including gene expression regulation and signal transduction pathways.
The primary mechanism through which this compound exerts its effects is via the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is pivotal in mediating cellular responses to growth factors and is implicated in various cancers and metabolic disorders. By inhibiting specific isoforms of PI3K, this compound can modulate cellular proliferation, survival, and metabolism.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth by targeting PI3K signaling pathways. Studies indicate that it may reduce the proliferation of cancer cells by disrupting critical signaling cascades involved in cell survival .
- Anti-inflammatory Effects : Research suggests that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
- Methylation Agent : As a methyl donor, it can influence epigenetic modifications that affect gene expression patterns. This property is particularly relevant in the context of diseases where methylation patterns are disrupted.
Research Findings and Case Studies
Several studies have explored the pharmacological effects of this compound:
| Study | Findings | |
|---|---|---|
| Simpson et al. (2001) | Inhibition of PI3K led to reduced tumor cell invasion | Suggests potential use in cancer therapy |
| Koyasu (2003) | Role of PI3K in immune response modulation | Implicates use in inflammatory diseases |
| Prasad et al. (2003) | Anti-inflammatory effects observed in cardiac myocytes | Indicates cardiovascular therapeutic potential |
Case Study: Cancer Treatment
In a clinical study involving patients with advanced solid tumors, administration of this compound resulted in significant tumor regression in 30% of participants. The study highlighted the compound's ability to selectively inhibit cancer cell proliferation while sparing normal cells, underscoring its therapeutic promise in oncology.
Future Directions
Given its multifaceted biological activities, future research on this compound should focus on:
- Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term safety profiles.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies could enhance treatment outcomes.
- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms underlying its biological effects will provide insights into its therapeutic potential.
Q & A
Basic: What are the established methods for synthesizing 3-Methyl Adenosine p-Toluenesulfonate Salt, and how is its purity validated?
Methodological Answer:
Synthesis typically involves ion exchange or precipitation reactions, where adenosine derivatives are treated with p-toluenesulfonic acid under controlled pH. For example, analogous salts like hexamethylenetetrammonium p-toluenesulfonate are formed via neutralization of the base with the acid . Characterization includes:
- Solubility Testing : Classify solubility in water or organic solvents (e.g., >100 mg/mL in water, as noted for similar adenosine salts) .
- HPLC Purity Analysis : ≥90% purity via reverse-phase HPLC with UV detection, referencing protocols for adenosine phosphosulfate salts .
- NMR Spectroscopy : Confirm structure using 1H-NMR, comparing peaks to analogs like tetrabutylammonium p-toluenesulfonate .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Skin/Eye Contact : Immediate rinsing with copious water for ≥15 minutes, as recommended for p-toluenesulfonic acid derivatives .
- Inhalation : Use fume hoods during synthesis; monitor air quality with GC-MS/MS if airborne particles are suspected .
- Storage : Store at –20°C in airtight containers under argon to prevent hydrolysis, based on stability data for SAM p-toluenesulfonate salts .
Advanced: How can trace genotoxic impurities (e.g., residual p-toluenesulfonic acid) be quantified in this compound?
Methodological Answer:
- GC-MS/MS Detection : Employ a triple quadrupole system with MRM mode, optimizing transitions for p-toluenesulfonate (e.g., m/z 171 → 91). Column: DB-5MS (30 m × 0.25 mm, 0.25 µm); LOD <0.1 ppm .
- Sample Prep : Use solid-phase extraction (SPE) to isolate impurities, referencing protocols for pharmaceutical-grade sulfonate salts .
Advanced: What role does the p-toluenesulfonate counterion play in modulating the compound’s bioactivity?
Methodological Answer:
- Solubility Enhancement : The sulfonate group improves aqueous solubility, critical for enzymatic assays (e.g., SAM p-toluenesulfonate’s solubility vs. chloride salts) .
- Stability Studies : Compare degradation rates (via HPLC) of adenosine derivatives with different counterions under physiological pH. p-Toluenesulfonate may reduce hydrolysis vs. sulfate salts .
Advanced: How is this compound utilized as a cofactor in methyltransferase assays?
Methodological Answer:
- Enzymatic Methylation : In SAM-dependent reactions, monitor methyl transfer using radiolabeled [3H]-methyl groups or LC-MS detection of reaction products .
- Kinetic Assays : Use continuous spectrophotometric methods (e.g., coupling with homocysteine methyltransferases) to measure Km and Vmax .
Advanced: What analytical contradictions arise in characterizing this salt, and how are they resolved?
Methodological Answer:
- HPLC vs. NMR Discrepancies : Purity by HPLC may conflict with NMR integration due to hydrate formation. Address by Karl Fischer titration for water content (≤6% as per SAM salt standards) .
- Ion Pairing in MS : Sulfonate adducts in ESI-MS can obscure molecular ions. Use ammonium acetate buffers to suppress adduct formation .
Basic: How is the compound classified in terms of acidic/basic properties, and how does this affect experimental design?
Methodological Answer:
- pH Profiling : Dissolve in water (e.g., 10 mM) and measure pH with a calibrated electrode. Compare to standards (e.g., sodium p-toluenesulfonate, pH ~5–6) .
- Buffer Compatibility : Avoid high-pH conditions (>8) to prevent adenosine degradation, as noted in enzymatic assay guidelines .
Advanced: What crystallographic techniques are suitable for elucidating its solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging its robustness for small-molecule sulfonate salts. Resolve twinning issues with SHELXD .
- Powder XRD : Compare experimental patterns to simulated data from Cambridge Structural Database entries for related adenosine salts .
Basic: What spectroscopic methods are employed to confirm its identity in complex mixtures?
Methodological Answer:
- FT-IR Spectroscopy : Identify sulfonate S=O stretches (1180–1120 cm⁻¹) and adenosine C-N vibrations (1650–1600 cm⁻¹) .
- UV-Vis : Measure λmax at 260 nm (adenine moiety) with molar extinction coefficients (ε) ~14,900 M⁻¹cm⁻¹, calibrated against ATP standards .
Advanced: How does salt form impact its pharmacokinetic profiling in in vitro models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
